2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole
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Overview
Description
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]thiazole is an organic compound that features a benzo[D]thiazole core substituted with a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]thiazole typically involves the borylation of a benzo[D]thiazole derivative. One common method is the Suzuki-Miyaura coupling reaction, where a halogenated benzo[D]thiazole reacts with a boronic ester in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]thiazole undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
Oxidation: Boronic acids.
Reduction: Various reduced derivatives.
Substitution: Coupled products with different aryl or alkyl groups.
Scientific Research Applications
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]thiazole has several applications in scientific research:
Biology: Potential use in the development of fluorescent probes and sensors due to its unique structural properties.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]thiazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The benzo[D]thiazole core also contributes to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]thiazole is unique due to its combination of a benzo[D]thiazole core and a boronic ester group. This structure imparts distinct reactivity and stability, making it valuable in various applications, from organic synthesis to materials science.
Properties
Molecular Formula |
C14H18BNO2S |
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Molecular Weight |
275.2 g/mol |
IUPAC Name |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H18BNO2S/c1-9-16-12-10(7-6-8-11(12)19-9)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 |
InChI Key |
JXIJGHPVSFTLSW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)SC(=N3)C |
Origin of Product |
United States |
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